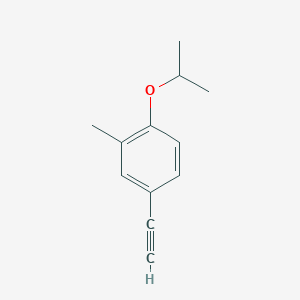

4-Ethynyl-1-isopropoxy-2-methylbenzene

Description

Molecular Architecture and Systematic Nomenclature of 4-Ethynyl-1-isopropoxy-2-methylbenzene

The molecular architecture of this compound is defined by a central benzene (B151609) ring, which is an aromatic hydrocarbon characterized by a planar six-carbon ring with delocalized pi electrons. byjus.com This core ring is functionalized with three substituent groups at specific positions. According to IUPAC nomenclature conventions for benzene derivatives, the substituents are named and their positions on the ring are indicated by numbers.

For this compound, the substituents are:

An isopropoxy group (-OCH(CH₃)₂) at position 1.

A methyl group (-CH₃) at position 2.

An ethynyl (B1212043) group (-C≡CH) at position 4.

The systematic name, This compound , is derived by identifying the principal functional group or parent compound and then numbering the ring to give the substituents the lowest possible locants. In this case, the ether is often given priority in naming, leading to the isopropoxy group defining the first position. The structure is a clear example of a substituted aromatic hydrocarbon. libretexts.orgpressbooks.pub

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O |

| Molecular Weight | 174.24 g/mol |

| Synonyms | 1-Ethynyl-4-isopropoxy-5-methylbenzene |

| Parent Compound | 1-Isopropoxy-2-methylbenzene nih.gov |

Chemical Classification within Functionalized Aromatic Hydrocarbons and Aryl Ethers

This compound falls into two primary chemical classifications based on its structural components.

Firstly, it is classified as a functionalized aromatic hydrocarbon . Aromatic hydrocarbons are organic compounds that contain one or more benzene rings or other ring systems with similar delocalized pi electron stability. byjus.compressbooks.pub While the simplest aromatic hydrocarbon is benzene (C₆H₆), this compound is "functionalized" because hydrogen atoms on the benzene ring have been replaced by other groups: the ethynyl, isopropoxy, and methyl moieties. libretexts.orgpressbooks.pub These functional groups impart specific chemical reactivity and physical properties to the molecule that differ significantly from unsubstituted benzene. Such compounds are key intermediates in the synthesis of dyes, polymers, and pharmaceuticals. researchgate.net

Secondly, the presence of the isopropoxy group directly attached to the benzene ring places it in the class of aryl ethers . An ether is an organic compound with the general structure R-O-R', where R and R' are alkyl or aryl groups. When one of these groups is an aryl group (a substituent derived from an aromatic ring), the compound is specifically known as an aryl ether. bldpharm.com Aryl ethers are a significant subclass of ethers, and the nature of the aryl group and the other substituent (in this case, an isopropyl group) influences the molecule's properties and reactivity.

Foundational Significance of Ethynyl and Isopropoxy Moieties in Organic Synthesis and Chemical Research

The utility of this compound in research is largely due to the distinct chemical properties of its ethynyl and isopropoxy functional groups.

The ethynyl group (-C≡CH) is an exceptionally versatile functional group in organic synthesis. nih.gov Its key features include:

Reactivity in Coupling Reactions : As a terminal alkyne, it readily participates in fundamental carbon-carbon bond-forming reactions like the Sonogashira coupling, which is used to connect the alkyne to aryl or vinyl halides. sci-hub.se

Cycloaddition Reactions : The alkyne can undergo cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form stable triazole rings. sci-hub.se

Acidity and Nucleophilicity : The terminal proton on the ethynyl group is weakly acidic (pKa ≈ 25), allowing for deprotonation to form a potent acetylide nucleophile. sci-hub.se This nucleophile can then react with various electrophiles, such as aldehydes and ketones in ethynylation reactions. nih.govmdpi.com

Structural Role : The H−C≡C bond angle is linear (180°), making the ethynyl group a rigid and straight linker or spacer in the design of larger molecules. sci-hub.se It can also function as a bioisostere, mimicking other chemical groups like phenyl or cyano groups in drug design. sci-hub.se

The isopropoxy group (-OCH(CH₃)₂), an example of a secondary alkoxy group, also imparts significant and distinct characteristics:

Steric Influence : The branched structure of the isopropyl group provides considerable steric bulk compared to linear alkoxy groups like methoxy (B1213986) or ethoxy. fiveable.me This steric hindrance can direct the regioselectivity of reactions on the aromatic ring and influence the conformational preferences of the molecule. fiveable.mersc.org

Protecting Group Chemistry : Alkoxy groups, particularly those that can be cleaved under specific conditions, are used as protecting groups for hydroxyl functions in multi-step syntheses. beilstein-journals.org The stability of the isopropoxy group can be tuned based on the electronic nature of the molecule. beilstein-journals.org

Hydrogen Bonding : The oxygen atom of the ether can act as a hydrogen bond acceptor, which can be crucial for directing molecular assembly in supramolecular chemistry and crystal engineering. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-methyl-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-11-6-7-12(10(4)8-11)13-9(2)3/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCHKSGCOKUKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#C)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Ethynyl 1 Isopropoxy 2 Methylbenzene

Reactions Involving the Terminal Ethynyl (B1212043) Functionality

The terminal alkyne is a highly versatile functional group capable of participating in a wide array of reactions.

The ethynyl group is an excellent participant in cycloaddition reactions, leading to the formation of various cyclic and heterocyclic systems.

[2+2+2] Cycloadditions: This powerful reaction, often catalyzed by transition metals such as cobalt or rhodium, would allow for the construction of a new benzene (B151609) ring. For instance, the co-cyclotrimerization of 4-Ethynyl-1-isopropoxy-2-methylbenzene with two molecules of acetylene (B1199291) would yield a highly substituted biphenyl (B1667301) system. Similarly, reaction with nitriles could afford substituted pyridines.

Reactions with Diazo Compounds: The reaction of terminal alkynes with diazo compounds, like diazomethane (B1218177), is a classical method for the synthesis of pyrazoles. It is anticipated that this compound would react with diazomethane to yield the corresponding substituted pyrazole. This reaction proceeds through a [3+2] cycloaddition mechanism.

The addition of H-X bonds across the carbon-carbon triple bond, known as hydrofunctionalization, can be achieved with high regio- and stereoselectivity using transition metal catalysts. Expected hydrofunctionalization reactions for this compound include:

Hydrosilylation: The addition of a silicon-hydrogen bond across the alkyne, typically catalyzed by platinum or rhodium complexes, would yield vinylsilanes.

Hydroboration: Reaction with borane (B79455) reagents followed by oxidation would lead to the formation of aldehydes or ketones, depending on the reaction conditions.

Hydrostannylation: The addition of a tin-hydrogen bond, usually catalyzed by palladium complexes, would produce vinylstannanes, which are valuable intermediates for cross-coupling reactions.

Terminal alkynes can undergo oxidative coupling to form symmetrical 1,3-diynes. The Glaser-Eglinton-Hay coupling, which utilizes copper salts and an oxidant, is a common method for this transformation. It is expected that this compound would dimerize under these conditions to yield 1,4-bis(4-isopropoxy-2-methylphenyl)buta-1,3-diyne.

Nucleophilic Addition: The terminal alkyne can be deprotonated with a strong base to form a powerful nucleophile, an acetylide. This acetylide can then react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. For example, reaction with an aldehyde would yield a propargyl alcohol.

Electrophilic Addition: The carbon-carbon triple bond can also react with electrophiles. For instance, the addition of hydrogen halides (HX) would proceed via a carbocation intermediate to yield vinyl halides. The regioselectivity of this addition would be governed by the stability of the intermediate carbocation.

Reactivity of the Substituted Aromatic Ring System

The benzene ring of this compound is substituted with three groups: an isopropoxy group, a methyl group, and an ethynyl group. These substituents influence the reactivity and regioselectivity of further electrophilic aromatic substitution reactions.

The isopropoxy (-O-iPr) and methyl (-CH3) groups are activating, ortho-, para-directing substituents due to their electron-donating nature through resonance and induction, respectively. libretexts.orguci.edu The ethynyl (-C≡CH) group is generally considered to be a deactivating, meta-directing group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Relationship to Substituents | Predicted Reactivity |

| 3 | ortho to -O-iPr, ortho to -CH3 | Highly activated, sterically hindered |

| 5 | ortho to -C≡CH, meta to -O-iPr and -CH3 | Deactivated |

| 6 | para to -CH3, meta to -O-iPr, ortho to -C≡CH | Moderately activated |

Based on this analysis, electrophilic attack is most likely to occur at the position ortho to the strongly activating isopropoxy group and para to the methyl group (position 6), assuming steric hindrance from the adjacent methyl group at position 3 is significant.

C-H Activation and Direct Functionalization of the Benzene Core

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, and the reactivity of the benzene core in this compound is governed by the electronic and steric influences of its substituents. The isopropoxy group is a potent electron-donating group, activating the aromatic ring towards electrophilic attack and directing substitution to the ortho and para positions. The methyl group is also an activating, ortho-para directing group, albeit weaker than the isopropoxy group. Conversely, the ethynyl group is generally considered a deactivating group.

In this specific substitution pattern, the directing effects are as follows:

Isopropoxy group (at C1): Strongly directs to C2 (blocked by methyl), C6, and C4 (blocked by ethynyl).

Methyl group (at C2): Directs to C3, C5, and C6.

The C6 position is strongly activated by the powerful isopropoxy group and moderately activated by the methyl group, making it the most probable site for electrophilic C-H activation and subsequent functionalization. The C3 and C5 positions are activated only by the methyl group. While alkoxy groups can contribute to the orientation of C-H activation, the precise outcome can depend on the specific catalyst and reaction conditions employed mdpi.com. Transition metal-catalyzed C-H activation processes, which can operate through various mechanisms including concerted metalation-deprotonation, are sensitive to both electronic and steric factors, as well as the presence of potential coordinating groups mdpi.comyoutube.com. For this substrate, C-H functionalization would be anticipated to occur selectively at C6, the most electronically enriched and sterically accessible position.

Vilsmeier-Haack Reactions on Related Aryl Ethers

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org The reaction employs a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.orgchemistrysteps.com This electrophile then attacks the activated aromatic ring, and subsequent hydrolysis yields an aryl aldehyde. chemistrysteps.com

The reaction is highly effective for substrates like phenols, anilines, and their ether or amine derivatives, which are sufficiently activated towards electrophilic substitution. wikipedia.orgcambridge.org For this compound, the benzene ring is strongly activated by the isopropoxy group at the C1 position. As an ortho-para director, this group directs the electrophilic attack to the C2, C4, and C6 positions.

The substitution landscape is as follows:

C2-position: Sterically hindered and already substituted by the methyl group.

C4-position: Substituted by the ethynyl group.

C6-position: Unsubstituted and activated by both the C1-isopropoxy group (ortho) and the C2-methyl group (meta).

Given this arrangement, the Vilsmeier-Haack reaction is predicted to proceed with high regioselectivity at the C6 position, yielding 5-ethynyl-2-isopropoxy-3-methylbenzaldehyde. The strong activating effect of the ether functionality is the primary driver for this transformation.

Transformations of the Isopropoxy Ether Linkage

Cleavage Reactions of the Aryl Isopropyl Ether

The isopropyl ether group is often used as a robust protecting group for phenols, but it can be cleaved under specific conditions. lookchem.com The cleavage of aryl ethers typically requires strong acids or Lewis acids. wikipedia.org

Common reagents for this transformation include:

Boron Tribromide (BBr₃): A powerful and widely used reagent for cleaving aryl alkyl ethers.

Hydrobromic Acid (HBr): Often used at elevated temperatures, sometimes in acetic acid. lookchem.com

Aluminum Trichloride (AlCl₃): Has been shown to be particularly effective for the selective cleavage of aryl isopropyl ethers, often leaving other ethers like methyl ethers intact. lookchem.comacs.org

The mechanism of cleavage with AlCl₃ is thought to proceed via a pathway that capitalizes on the relative stability of the secondary isopropyl carbocation. reddit.com This selectivity makes it a valuable tool in complex syntheses. lookchem.com The reaction is typically performed in a solvent like dichloromethane (B109758) at room temperature. lookchem.com

Below is a table summarizing the cleavage of various isopropyl aryl ethers using AlCl₃, demonstrating the utility of this method for substrates with diverse functionalities.

| Substrate | Equivalents of AlCl₃ | Time (h) | Yield of Phenol (%) | Reference |

|---|---|---|---|---|

| Lamellarin K trisisopropyl ether | 3.6 | 1 | 96 | lookchem.com |

| 4-Isopropoxytoluene | 1.15 | 0.5 | 98 | lookchem.com |

| 4-Isopropoxy-3-methoxybenzaldehyde | 1.15 | 1.5 | 98 | lookchem.com |

| 4-Bromo-1-isopropoxybenzene | 1.15 | 1 | 99 | lookchem.com |

Rearrangement Reactions Involving the Isopropoxy Group

Rearrangement reactions are a fundamental class of organic transformations. For aryl ethers, the most well-known is the Claisen rearrangement, a thermal, pericyclic reaction. However, the Claisen rearrangement is specific to allyl aryl ethers and involves a acs.orgacs.org-sigmatropic shift. libretexts.org

The this compound substrate, possessing a saturated isopropyl group, cannot undergo a Claisen rearrangement. The absence of a vinyl group adjacent to the ether oxygen precludes the required cyclic transition state. Other rearrangements, such as the Fries rearrangement, are specific to aryl esters, not ethers. While rearrangements of some complex cycloalkenyl aryl ethers have been studied, they typically involve mechanisms like combined Claisen and Cope rearrangements, which are not applicable here. mdpi.com

For the isopropoxy group in this molecule, there are no common, direct rearrangement pathways under standard thermal or catalytic conditions. Instead of rearranging, the aryl isopropyl ether linkage is far more likely to undergo cleavage when subjected to the harsh acidic or high-temperature conditions that might otherwise induce molecular rearrangements.

Intramolecular Cyclization Pathways Employing this compound as a Substrate

Gold(I)-Catalyzed Cascade Cyclizations

Gold complexes have emerged as exceptionally versatile catalysts for activating the carbon-carbon triple bonds of alkynes toward nucleophilic attack. nih.gov This reactivity has been harnessed in a vast number of intramolecular cyclization and cascade reactions to build complex molecular architectures. nih.govnih.gov

For this compound, the gold(I) catalyst would coordinate to the ethynyl group, rendering it highly electrophilic. This activation opens up several potential intramolecular cyclization pathways. A plausible transformation is a 6-endo-dig cyclization, where the π-system of the electron-rich benzene ring acts as the nucleophile, attacking the gold-activated alkyne. This type of cyclization would lead to the formation of a substituted naphthalene (B1677914) ring system. Such gold-catalyzed benzannulation reactions are known for related 1,5-enyne systems. beilstein-journals.org

The cascade can be envisioned as follows:

Activation: The gold(I) catalyst [Au(I)] activates the alkyne.

Nucleophilic Attack: The C6-C5 bond of the benzene ring attacks the internal carbon of the activated alkyne in a 6-endo-dig fashion.

Rearomatization: The resulting intermediate undergoes proton loss and catalyst regeneration to furnish the aromatic naphthalene product, specifically a 7-isopropoxy-6-methylnaphthalene derivative.

While the isopropoxy oxygen could theoretically act as a nucleophile, this would lead to a highly strained four-membered ring and is therefore considered an unlikely pathway. The intramolecular cyclization involving the aromatic ring is a more favorable and precedented route for this class of substrates. These cascade reactions highlight the power of gold catalysis to rapidly construct polycyclic frameworks from relatively simple starting materials. nih.gov

Base-Induced Cyclization Reactions of Alkynyl Derivatives

A significant and synthetically valuable transformation of o-alkynylphenyl ethers, such as this compound, is their propensity to undergo base-induced intramolecular cyclization to furnish benzofuran (B130515) derivatives. This reaction typically proceeds via a 5-endo-dig cyclization pathway.

The reaction is initiated by the deprotonation of a suitable pronucleophile by a base, which then attacks the internal carbon of the alkyne. In the context of o-alkynylphenyl ethers, the reaction can be facilitated by the cleavage of the ether bond, followed by the cyclization of the resulting phenoxide ion. However, direct cyclization involving the ether oxygen is also a plausible pathway under certain conditions.

While specific studies on the base-induced cyclization of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous o-alkynylphenyl ethers. For instance, the cyclization of similar substrates is often achieved using strong bases such as potassium tert-butoxide (KOtBu) in a suitable solvent like acetonitrile. wikipedia.org The reaction conditions, including temperature and reaction time, are critical in determining the efficiency and selectivity of the cyclization.

The general mechanism for the base-induced cyclization of an o-alkynylphenyl ether to a benzofuran is depicted below:

General Scheme for Base-Induced Cyclization of o-Alkynylphenyl Ethers

In this generalized scheme, an o-alkynylphenyl ether, upon treatment with a base, undergoes an intramolecular nucleophilic attack of the oxygen atom onto the alkyne, leading to the formation of a benzofuran ring system.

The presence of the methyl group at the 2-position and the isopropoxy group at the 1-position on the benzene ring of this compound would be expected to influence the electronic and steric environment of the reaction, potentially affecting the rate and yield of the cyclization.

Exploration of Synthetic Derivatization Strategies to Modify the this compound Scaffold

The terminal alkyne functionality of this compound serves as a versatile handle for a wide array of synthetic transformations, allowing for the facile introduction of diverse molecular fragments. These derivatization strategies are crucial for creating a library of compounds with potentially interesting biological or material properties.

One of the most powerful and widely utilized methods for the derivatization of terminal alkynes is the Sonogashira coupling reaction . This palladium- and copper-cocatalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.comlibretexts.org This reaction is known for its mild conditions and broad functional group tolerance. wikipedia.orgyoutube.com

The general scheme for the Sonogashira coupling of this compound with an aryl halide is as follows:

General Scheme for Sonogashira Coupling

This scheme illustrates the coupling of this compound with an aryl halide (Ar-X) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to yield a diarylacetylene derivative.

The reaction conditions for Sonogashira coupling can be tailored based on the specific substrates. A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI), in the presence of an amine base such as triethylamine (B128534) or diisopropylamine.

Another important class of reactions for derivatizing terminal alkynes is the 1,3-dipolar cycloaddition , a cornerstone of "click chemistry". The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. wikipedia.org This reaction is prized for its reliability, high yields, and compatibility with a wide range of functional groups and reaction conditions.

The general scheme for the CuAAC reaction of this compound with an organic azide is shown below:

General Scheme for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction depicts the formation of a 1,4-disubstituted 1,2,3-triazole through the copper-catalyzed cycloaddition of this compound and an azide (R-N₃).

The catalytic cycle of the CuAAC reaction involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form the triazole product.

The following table summarizes hypothetical derivatization reactions of this compound based on established synthetic methodologies for similar compounds.

| Reaction Type | Reactant | Catalyst/Reagents | Product |

| Sonogashira Coupling | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 1-(4-Isopropoxy-2-methylphenyl)-2-phenylethyne |

| Sonogashira Coupling | 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, Piperidine | 1-(4-Isopropoxy-2-methylphenyl)-2-(p-tolyl)ethyne |

| CuAAC (Click Chemistry) | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-Benzyl-4-(4-isopropoxy-2-methylphenyl)-1H-1,2,3-triazole |

| CuAAC (Click Chemistry) | Phenyl azide | CuI, DIPEA | 1-Phenyl-4-(4-isopropoxy-2-methylphenyl)-1H-1,2,3-triazole |

These derivatization strategies highlight the potential of this compound as a versatile building block in the synthesis of a wide range of novel organic molecules. The ability to introduce various aryl and heterocyclic moieties through reliable and high-yielding reactions underscores its importance in medicinal chemistry and materials science research.

Spectroscopic Characterization and Structural Elucidation of 4 Ethynyl 1 Isopropoxy 2 Methylbenzene and Its Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of individual atoms. Through the application of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of 4-Ethynyl-1-isopropoxy-2-methylbenzene can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons within a molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the ethynyl (B1212043) proton, the isopropoxy group protons, and the methyl group protons.

The aromatic region would typically show a set of multiplets for the three protons on the benzene (B151609) ring. The ethynyl proton is anticipated to appear as a sharp singlet. The isopropoxy group would be characterized by a septet for the methine proton and a doublet for the six equivalent methyl protons. Finally, the methyl group attached to the benzene ring would present as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 7.20 - 6.70 | m | - |

| ≡C-H | 3.05 | s | - |

| -OCH(CH₃)₂ | 4.55 | sept | 6.0 |

| -CH₃ (ring) | 2.25 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would display signals for the six aromatic carbons, with the oxygen- and alkyl-substituted carbons appearing at characteristic chemical shifts. The two carbons of the ethynyl group will also be evident in a specific region of the spectrum. The isopropoxy group will show two signals: one for the methine carbon and another for the two equivalent methyl carbons. The methyl group on the aromatic ring will also produce a unique signal.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (quaternary) | 156.0, 130.5, 125.0, 118.0 |

| Ar-CH | 128.5, 115.5, 114.0 |

| ≡C-H | 83.0 |

| -C≡ | 79.0 |

| -OCH(CH₃)₂ | 71.0 |

| -CH₃ (ring) | 16.5 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled aromatic protons and between the methine and methyl protons of the isopropoxy group.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms. It would be used to link the proton signals of the aromatic rings, the isopropoxy group, and the methyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the different functional groups. For instance, it would show correlations between the isopropoxy methine proton and the aromatic carbon it is attached to, as well as correlations between the aromatic protons and the ethynyl carbons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition and, consequently, the exact molecular formula of this compound. The calculated exact mass for the molecular formula C₁₂H₁₄O would be compared to the experimentally determined mass to confirm the composition.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 175.1117 | 175.1119 |

Analysis of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound.

The fragmentation of this compound would likely involve characteristic losses of neutral fragments. Common fragmentation pathways could include the loss of the isopropoxy group or a propyl radical, and cleavage of the ethynyl group. The analysis of the m/z values of these fragment ions helps to piece together the molecular structure and confirm the presence of the key functional groups.

Table 4: Major Fragmentation Ions for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 174 | [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 131 | [M - C₃H₇]⁺ |

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the terminal alkyne, the substituted benzene ring, the isopropoxy group, and the methyl group.

The most telling signals would be those from the ethynyl group. A sharp, weak absorption band is anticipated around 3300 cm⁻¹ , which is characteristic of the C≡C-H stretching vibration . The carbon-carbon triple bond (C≡C) stretch itself is expected to appear in the range of 2100-2140 cm⁻¹ . Its intensity can be variable and is influenced by the symmetry of the molecule.

The aromatic ring would be identified by C-H stretching vibrations appearing just above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which typically produce a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring (1,2,4-trisubstitution) would give rise to specific out-of-plane C-H bending bands in the fingerprint region (800-900 cm⁻¹ ), which can help confirm the isomeric structure.

The presence of the isopropoxy and methyl groups would be confirmed by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹ ). The C-O stretching vibration of the ether linkage is expected to produce a strong band in the 1200-1260 cm⁻¹ range for the aryl ether component.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ethynyl (C≡C-H) | C-H Stretch | ~3300 (sharp, weak) |

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 (weak to medium) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Alkyl (Isopropoxy, Methyl) | C-H Stretch | 2850 - 2980 |

| Aryl Ether (C-O) | C-O Stretch | 1200 - 1260 (strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring, extended by the conjugation with the ethynyl group. The presence of the electron-donating isopropoxy and methyl groups is expected to influence the position and intensity of the absorption bands.

Substituted benzenes typically exhibit two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm). The ethynyl group in conjugation with the benzene ring, along with the auxochromic isopropoxy and methyl groups, would likely cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. This red shift is due to the extension of the π-conjugated system and the electronic effects of the substituents, which lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Based on data for similar compounds like 1,4-dialkoxy-disubstituted benzenes, the primary absorption maxima (λ_max) for π → π* transitions would be expected in the ultraviolet region.

| Transition Type | Typical Chromophore | Expected λ_max Range (nm) |

| π → π* (E2-band) | Substituted Benzene Ring | 210 - 240 |

| π → π* (B-band) | Substituted Benzene Ring | 260 - 290 |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

While a crystal structure for this compound is not available, analysis of closely related structures, such as 1-Ethynyl-2-isopropoxy-3-methoxybenzene, provides a robust model for predicting its solid-state characteristics.

In the crystalline state, the benzene ring is expected to be essentially planar. The substituents—ethynyl, isopropoxy, and methyl—will lie close to this plane. The conformation of the isopropoxy group is of particular interest. The orientation of this group relative to the plane of the benzene ring is defined by the C-C-O-C dihedral angle. Steric hindrance between the bulky isopropyl group and the adjacent methyl group could force the isopropoxy group to adopt a conformation where it is twisted out of the plane of the aromatic ring. This would be a key feature to minimize steric strain. The ethynyl group, being linear, would extend directly from the ring.

| Structural Parameter | Predicted Characteristic |

| Benzene Ring | Planar |

| Ethynyl Group | Linear, co-planar with the ring |

| Isopropoxy Group | Likely non-coplanar with the benzene ring due to steric hindrance with the adjacent methyl group. |

| Dihedral Angle (Aryl-O-C-H) | A significant twist is expected to minimize steric interactions. |

In the solid state, molecules arrange themselves to maximize favorable intermolecular interactions. For this compound, several such interactions are anticipated.

C-H···O Hydrogen Bonds : The terminal hydrogen of the ethynyl group is weakly acidic and can act as a hydrogen bond donor. It is highly probable that this C-H group would form a non-conventional hydrogen bond with the oxygen atom of the isopropoxy group of an adjacent molecule. achemblock.comuni.lu Such C-H···O interactions are known to be significant structure-directing forces in crystals. achemblock.comuni-muenchen.de

π-π Stacking : The planar, electron-rich aromatic rings can interact with each other through π-π stacking. researchgate.net This interaction involves the face-to-face or offset stacking of benzene rings from neighboring molecules. The presence of the ethynyl substituent has been shown to enhance the stacking affinity of arenes. researchgate.net The molecules would likely arrange in a slipped-parallel or T-shaped configuration to optimize these interactions.

These combined interactions would lead to the formation of a stable, three-dimensional supramolecular architecture in the crystal lattice.

| Interaction Type | Donor | Acceptor | Predicted Role in Crystal Packing |

| C-H···O Hydrogen Bond | Acetylenic C-H | Isopropoxy Oxygen | Formation of chains or dimers, linking molecules together. |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | Stabilization of the crystal lattice through stacking of aromatic cores. |

Computational and Theoretical Investigations of 4 Ethynyl 1 Isopropoxy 2 Methylbenzene

Quantum Chemical Calculation Methodologies

The foundation of modern computational studies on organic molecules lies in quantum chemical calculations, which solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules in their ground state. nih.gov This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are utilized to optimize the molecular geometry and calculate various ground-state properties, including total energy and orbital energies. scispace.comepstem.net For substituted benzene (B151609) derivatives, DFT has proven to be a reliable method for obtaining accurate structural and electronic information. scispace.com

To investigate the properties of a molecule in its excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. cam.ac.ukresearchgate.net TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by the molecule. cam.ac.uk This methodology is crucial for predicting the optical properties of compounds, such as their UV-Visible absorption spectra. researchgate.net For aromatic systems, TD-DFT calculations can elucidate the nature of electronic excitations, including intramolecular charge transfer (ICT) phenomena. nih.govresearchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and more reactive. malayajournal.org

For 4-Ethynyl-1-isopropoxy-2-methylbenzene, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the isopropoxy group, while the LUMO would likely have significant contributions from the ethynyl (B1212043) group and the benzene ring. The calculated energy gap provides insight into the molecule's stability.

Illustrative Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| LUMO | -1.35 | Ethynyl Group, Benzene Ring |

| HOMO | -5.45 | Benzene Ring, Isopropoxy Group |

| Energy Gap (ΔE) | 4.10 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.govresearchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential) prone to nucleophilic attack. malayajournal.orgresearchgate.net Green areas represent regions of neutral potential.

In this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atom of the isopropoxy group and the π-electron cloud of the ethynyl group, identifying these as nucleophilic centers. nih.govucsb.edu Conversely, the hydrogen atoms would exhibit a positive potential (blue), marking them as electrophilic sites.

Illustrative MEP Analysis of Functional Groups

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Isopropoxy Oxygen | Negative (Red) | Site for Electrophilic Attack |

| Ethynyl Group (π-cloud) | Negative (Red) | Site for Electrophilic Attack |

| Aromatic Ring (π-system) | Generally Negative (Red/Green) | Site for Electrophilic Attack |

| Hydrogen Atoms | Positive (Blue) | Site for Nucleophilic Attack |

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from a donor part to an acceptor part of the same molecule upon electronic excitation. researchgate.netnih.gov The presence of both electron-donating groups (isopropoxy, methyl) and a π-system (ethynyl group) on the benzene ring of this compound suggests the potential for ICT. Analysis of the molecular orbitals involved in electronic transitions, often aided by techniques like Natural Bond Orbital (NBO) analysis, can quantify the extent of charge transfer. walisongo.ac.id This analysis is critical for understanding the photophysical properties of the molecule and its potential applications in materials science. nih.govnsf.gov

Potential Donor-Acceptor Moieties for ICT

| Moiety | Functional Role | Description |

|---|---|---|

| Isopropoxy and Methyl Groups | Electron Donor | These groups increase electron density on the aromatic ring through inductive and resonance effects. |

| Ethynyl Group | π-System / Weak Acceptor | The triple bond provides an extended π-system that can accept electron density. |

| Benzene Ring | π-Bridge | Facilitates the transfer of charge between the donor and acceptor groups. |

Density of States (DOS) Analysis

In a typical DOS plot for this molecule, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity. The aromatic π-system of the benzene ring is expected to make a significant contribution to both the HOMO and LUMO levels. The electron-donating nature of the isopropoxy and methyl groups would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the ethynyl group can act as a π-acceptor, potentially lowering the energy of the LUMO.

The analysis would also show distinct peaks corresponding to the localized orbitals of the isopropoxy and methyl groups at lower energy levels. The triple bond of the ethynyl group would also have its characteristic signature in the DOS plot, with contributions to both σ and π orbitals. By examining the partial density of states (PDOS), it would be possible to dissect the contributions of individual atoms and functional groups to each molecular orbital, offering a detailed picture of the electronic landscape of this compound.

Computational Studies on Reaction Mechanisms and Energy Profiles

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, theoretical investigations could explore a variety of reactions, with the ethynyl group being a primary site of reactivity.

One such reaction amenable to computational study is the hydroselenation of the terminal alkyne. Theoretical calculations could model the reaction pathway, comparing a concerted mechanism to a stepwise one involving the formation of an intermediate. The energy profile would reveal the activation energy barriers for each step, allowing for the determination of the rate-determining step. These studies often find that the insertion of the alkyne is the rate-determining step in such reactions researchgate.net.

Furthermore, computational models can predict the regioselectivity of such addition reactions. For instance, in the case of hydroselenation, calculations could determine whether the Markovnikov or anti-Markovnikov product is favored by comparing the energies of the respective transition states. The electronic effects of the substituted benzene ring would play a crucial role in directing this selectivity. DFT calculations can also explore more complex, metal-catalyzed reactions at the ethynyl group, such as diboration, by modeling the coordination of the alkyne to the metal center and the subsequent insertion steps nih.gov.

A hypothetical reaction energy profile for a generic electrophilic addition to the ethynyl group of this compound is presented below. The profile would typically show the relative energies of the reactants, transition state, and product.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State | +15 |

| Product | -10 |

Prediction and Interpretation of Spectroscopic Data through Theoretical Models

Theoretical models are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) frequencies, and Ultraviolet-Visible (UV-Vis) absorption maxima. These predictions can aid in the structural elucidation of new compounds and in understanding their electronic properties.

For this compound, DFT calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. The calculated shifts are typically compared to experimental data to confirm the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations mdpi.com. A common approach involves calculating the magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (TMS) joaquinbarroso.com.

Similarly, theoretical calculations can predict the vibrational frequencies observed in an IR spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These calculated frequencies are often scaled to account for systematic errors in the computational methods.

UV-Vis absorption maxima can be predicted using time-dependent DFT (TD-DFT) calculations, which provide information about the electronic transitions between molecular orbitals. For this compound, the predicted UV-Vis spectrum would likely show absorptions corresponding to π-π* transitions within the aromatic system.

Below is a table of hypothetical, yet plausible, predicted vs. experimental spectroscopic data for this compound, based on trends observed for similar substituted benzene derivatives.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) - Aromatic | 6.8-7.3 | 6.7-7.2 |

| ¹H NMR (δ, ppm) - Isopropoxy CH | 4.5 | 4.4 |

| ¹H NMR (δ, ppm) - Isopropoxy CH₃ | 1.3 | 1.2 |

| ¹H NMR (δ, ppm) - Methyl | 2.2 | 2.1 |

| ¹H NMR (δ, ppm) - Ethynyl H | 3.0 | 2.9 |

| ¹³C NMR (δ, ppm) - Aromatic | 110-160 | 112-158 |

| ¹³C NMR (δ, ppm) - Ethynyl C | 75, 85 | 77, 83 |

| IR Frequency (cm⁻¹) - C≡C stretch | 2110 | 2105 |

| IR Frequency (cm⁻¹) - C-H (alkyne) stretch | 3300 | 3290 |

| UV-Vis λmax (nm) | 250 | 252 |

Conformational Analysis and Molecular Dynamics Simulations of the Compound

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules. For this compound, these methods can provide insights into the preferred spatial arrangements of its substituents and how the molecule behaves over time.

The conformational landscape of this molecule is primarily dictated by the rotation around the C-O bond of the isopropoxy group and the C-C bond connecting the methyl group to the benzene ring. Conformational analysis would involve systematically rotating these bonds and calculating the potential energy at each increment to identify the most stable conformers. It is expected that the isopropoxy group will have a preferred orientation to minimize steric hindrance with the adjacent methyl group and the ethynyl group on the other side of the ring. The methyl group, due to its smaller size, is likely to have a relatively low rotational barrier.

Molecular dynamics simulations can provide a more dynamic picture of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal the accessible conformations at a given temperature and the timescales of conformational changes. These simulations can also provide information about the interactions of the molecule with its environment, such as a solvent. For instance, an MD simulation of this compound in a polar solvent would show how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences. The results of such simulations can be used to calculate various properties, including average geometries, radial distribution functions, and time correlation functions, which can be related to experimental observables.

| Dihedral Angle | Energy Barrier (kcal/mol) | Most Stable Conformation (degrees) |

| C(ar)-C(ar)-O-CH | ~2-3 | ~0 (planar with benzene ring) |

| C(ar)-C(ar)-CH₃ | ~0.5-1 | Staggered relative to ortho substituents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethynyl-1-isopropoxy-2-methylbenzene, and how are they validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using propargyl bromide derivatives in the presence of a base (e.g., potassium carbonate). Reaction progress is monitored via thin-layer chromatography (TLC), and purity is confirmed by NMR (e.g., δ4.7 for ethynyl protons) and FT-IR (e.g., alkyne stretch at ~2,125 cm⁻¹) . For analogs with aryl ether linkages, Friedel-Crafts alkylation is recommended, with strict control of reaction temperature and stoichiometry to avoid side products .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Stability testing should be conducted in buffered aqueous solutions (pH 5–9) using HPLC or UV-Vis spectroscopy. For example, prepare solutions with sodium acetate and sodium 1-octanesulfonate (pH 4.6 buffer) and monitor degradation products over time. Structural integrity is confirmed via periodic NMR analysis .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a mobile phase of methanol and acetate buffer (65:35 v/v) ensures purity quantification. For structural confirmation, combine ¹H/¹³C NMR (e.g., distinguishing methyl and isopropoxy groups) and FT-IR (alkyne bond verification). Mass spectrometry (HRMS) further validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects or incomplete purification. For example, residual propargyl bromide in synthesis may produce unexpected peaks. Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Cross-validate with alternative techniques like X-ray crystallography or 2D NMR (e.g., HSQC, COSY) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Optimize palladium-catalyzed Sonogashira or Suzuki couplings by varying ligands (e.g., PPh₃ vs. XPhos), solvents (DMF vs. THF), and temperatures. Use inert atmospheres (Ar/N₂) to prevent alkyne oxidation. Monitor reaction progress via GC-MS and isolate products via flash chromatography. Kinetic studies (e.g., time-resolved FT-IR) can elucidate mechanistic pathways .

Q. How can researchers design biological studies to probe this compound’s mechanism of action in cellular pathways?

- Methodological Answer : Use fluorescence tagging (e.g., BODIPY derivatives) to track cellular uptake and localization. For cytotoxicity assays (e.g., anti-cancer activity), employ MTT or ATP-based viability tests across multiple cell lines. Combine with RNA-seq or proteomics to identify target pathways. Dose-response curves and time-lapsed imaging (confocal microscopy) are essential for mechanistic clarity .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound?

- Methodological Answer : Conduct acute toxicity profiling in rodent models (OECD Guidelines 423/425) to determine LD₅₀. Monitor biomarkers of hepatic/kidney stress (e.g., ALT, creatinine) via ELISA. For chronic exposure, use microsampling (blood, urine) paired with LC-MS/MS to quantify metabolite accumulation. Dose escalation studies with histopathological analysis are critical .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s catalytic activity across studies?

- Methodological Answer : Reconcile discrepancies by standardizing reaction conditions (solvent purity, catalyst batch). For example, trace moisture in solvents can deactivate palladium catalysts. Use Design of Experiments (DoE) to identify critical variables (e.g., ligand ratio, temperature). Validate findings with independent replicates and benchmark against literature controls .

Q. What statistical methods are appropriate for analyzing variability in bioactivity data?

- Methodological Answer : Apply multivariate ANOVA to account for batch effects (e.g., cell passage number). For dose-response data, use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism). Bootstrapping (1,000+ iterations) quantifies confidence intervals for IC₅₀ values. Report effect sizes (Cohen’s d) to distinguish biological significance from statistical noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.